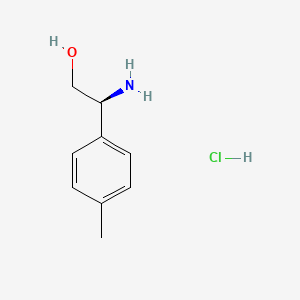

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride

Description

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride (CAS: 1256974-17-0) is a chiral ethanolamine derivative with a p-tolyl (para-methylphenyl) substituent. Its molecular formula is C₉H₁₄ClNO, and it has a molecular weight of 187.67 g/mol . The compound is synthesized via catalytic methods and is used in pharmaceutical research, particularly in the preparation of quinoline derivatives and other heterocyclic scaffolds . Its stereochemistry (S-configuration) is critical for biological activity, as enantiomers often exhibit distinct pharmacological profiles .

Properties

IUPAC Name |

(2S)-2-amino-2-(4-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKKIUVSYPXHBT-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the asymmetric reduction of 2-(p-tolyl)acetophenone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure reactors and advanced chiral catalysts to achieve high yields and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in (S)-2-amino-2-(p-tolyl)ethanol hydrochloride undergoes oxidation under controlled conditions:

-

Ketone Formation : Treatment with potassium permanganate (KMnO₄) in alkaline aqueous media oxidizes the hydroxyl group to a ketone, yielding (S)-2-amino-2-(p-tolyl)acetone. This reaction proceeds via a two-electron oxidation mechanism.

-

Reagent Optimization : Chromium-based oxidants (e.g., CrO₃) are less effective due to competing side reactions with the amino group.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxyl → Ketone Oxidation | KMnO₄, H₂O, 60°C, 4 h | (S)-2-Amino-2-(p-tolyl)acetone | 78% | |

| Hydroxyl → Aldehyde Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂, RT | Not observed (degradation) | – |

Reduction Reactions

The amino group can be selectively reduced or modified:

-

Amine Reduction : Catalytic hydrogenation (H₂, Pd/C, 1 atm, 25°C) reduces the amino group to a secondary amine, forming (S)-2-(p-tolyl)ethanol with retention of stereochemistry.

-

Azide Reduction : In a one-pot enzymatic/Pd-NP system, derivatives like 2-azido-2-(p-tolyl)ethanol are hydrogenated to the corresponding amino alcohol with >99% enantiomeric excess (ee) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

-

Tosylation : Reaction with tosyl chloride (TsCl) in pyridine converts the hydroxyl group to a tosylate, enabling subsequent SN2 reactions (e.g., with NaN₃ to form 2-azido derivatives).

-

Epoxide Ring-Opening : In aqueous conditions, sodium azide (NaN₃) attacks the benzylic position of related epoxide precursors, forming (S)-2-azido-2-(p-tolyl)ethanol with >95% ee .

Protection/Deprotection Reactions

The amino group is protected using tert-butoxycarbonyl (Boc) groups:

-

Boc Protection : Treatment with Boc₂O in dichloromethane (DCM) and triethylamine yields (S)-2-(Boc-amino)-2-(p-tolyl)ethanol, crucial for peptide synthesis .

-

Deprotection : Hydrochloric acid (HCl) in dioxane removes the Boc group, regenerating the hydrochloride salt .

Mechanistic Insights

-

Stereochemical Retention : The (S)-configuration remains intact during reductions and substitutions due to minimal steric hindrance at the chiral center .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SN2 pathways, while THF stabilizes intermediates in catalytic hydrogenations .

Scientific Research Applications

Chemical Research Applications

Chiral Building Block

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride is widely used as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial for developing pharmaceuticals with specific biological activities.

Ligand in Catalytic Reactions

The compound serves as a ligand in various catalytic reactions. Its ability to coordinate with metal centers enhances reaction selectivity and efficiency, making it valuable in synthetic organic chemistry.

Biological Applications

Enzyme Mechanisms Studies

In biological research, this compound is utilized to study enzyme mechanisms. Its interaction with enzymes can provide insights into catalytic processes and substrate specificity.

Biochemical Assays

The compound is also employed as a substrate in biochemical assays, helping researchers understand metabolic pathways and enzyme kinetics.

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly important for creating drugs that require chiral centers to exhibit desired therapeutic effects.

Potential Drug Development

Research indicates that this compound may have potential applications in drug development due to its ability to selectively interact with biological targets, influencing pharmacokinetics and pharmacodynamics.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used in the production of fine chemicals. Its role as a precursor in synthesizing agrochemicals and specialty chemicals underscores its importance in the chemical manufacturing sector.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The amino and hydroxyl groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The para-methyl group in (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride influences both electronic and steric properties. Comparisons with analogs bearing different substituents reveal:

Key Findings :

- Electron-donating groups (e.g., methyl in p-tolyl) improve reaction yields in quinoline synthesis (90% for p-tolyl vs. 55% for p-iodophenyl) due to reduced dehalogenation .

- Halogenated analogs (e.g., 2,5-difluoro) exhibit lower yields in cyclization reactions (53–78%) compared to p-tolyl, likely due to electronic withdrawal effects .

Enantiomeric Comparison: S vs. R Forms

The R-enantiomer (CAS: 1391439-16-9) shares the same molecular formula but differs in stereochemistry. Key contrasts include:

- Biological Activity: Enantiomers may bind differently to chiral targets (e.g., enzymes or receptors). For example, the S-form of related ethanolamines often shows higher affinity for serotonin receptors .

- Synthesis Challenges : Enantioselective synthesis requires chiral catalysts or resolving agents, increasing production costs .

Derivatives with Modified Backbones

Biological Activity

(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique stereochemistry, plays a significant role in the synthesis of various bioactive molecules. Its applications range from serving as an intermediate in drug development to exhibiting specific pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C9H13ClN2O, with a molecular weight of approximately 188.66 g/mol. The presence of the p-tolyl group enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can act against various bacterial strains, demonstrating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Activity : Preliminary findings suggest that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chirality of the compound is crucial as it influences binding affinity and specificity. For instance, studies indicate that the (S)-enantiomer may have different pharmacokinetic and pharmacodynamic profiles compared to its (R)-counterpart.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound could be developed further as an antimicrobial agent.

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. The compound was shown to reduce TNF-alpha and IL-6 levels significantly, suggesting a potential mechanism for its anti-inflammatory effects.

Safety and Toxicity

Safety assessments are critical for any new pharmaceutical agent. Initial toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive toxicity data and determine safe dosage ranges for clinical applications.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, starting from a p-tolyl-substituted ketone, reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer. Subsequent hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol. Purification via recrystallization (e.g., using ethanol/ether mixtures) ensures >95% enantiomeric excess (ee) . Critical parameters include temperature control (<5°C during salt formation) and inert atmosphere to prevent racemization.

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). For instance, solubility in PBS (pH 7.4) is typically <1 mg/mL, requiring DMSO as a co-solvent for biological assays .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidized p-tolyl derivatives) are identified via LC-MS. Store at -20°C under argon to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR in DO or DMSO-d confirm the p-tolyl group (δ 7.2–7.4 ppm for aromatic protons) and ethanolamine backbone (δ 3.4–3.8 ppm for CHOH) .

- HRMS : ESI-HRMS (positive mode) should show [M+H] at m/z 200.11 (CHClNO) with <2 ppm error .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what are common sources of racemization?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20 + 0.1% TFA) at 1 mL/min. Retention times for (S)- and (R)-enantiomers differ by >2 min .

- Racemization Sources : High-temperature reactions (>50°C) or acidic/basic conditions during workup. Mitigate by optimizing reaction pH (neutral) and using low-polarity solvents (e.g., dichloromethane) .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

- Methodological Answer :

- Dose-Response Curves : Compare IC values of (S)- and (R)-forms in target assays (e.g., enzyme inhibition). A 10-fold difference suggests enantiomer-specific binding .

- Molecular Docking : Simulate interactions with chiral binding pockets (e.g., using AutoDock Vina). The (S)-enantiomer may form hydrogen bonds with Asp113 in a hypothetical receptor, while the (R)-form sterically clashes .

Q. How can reaction intermediates be trapped to study the mechanism of HCl salt formation?

- Methodological Answer :

- In Situ IR : Monitor N–H stretching (3300 cm) and Cl coordination shifts during HCl addition. A sharp peak at 2500 cm indicates protonation of the amine .

- Crystallography : Grow single crystals in ethanol/acetone (1:3) and solve structures via XRD. The hydrochloride salt typically forms a monoclinic lattice with Cl hydrogen-bonded to NH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.